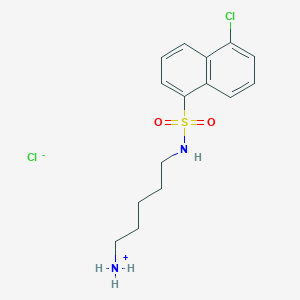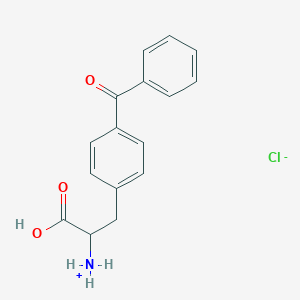
4-Benzoil-D,L-fenilalanina clorhidrato
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Benzoyl-D,L-phenylalanine hydrochloride and related compounds involves several key steps. One method involves the reaction of 4-(chloromethyl)benzoic anhydride with phenol in polyphosphoric acid, followed by subsequent reactions to yield the desired photolabile amino acid (Wilson et al., 1997). Another approach described the preparation of p-benzoyl-L-phenylalanine, highlighting the solid-phase technique for incorporating this amino acid into synthetic peptides (KauerS et al., 1986).
Molecular Structure Analysis
The structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters, including a phenylalanine derivative, provides insights into the molecular structure of benzoylphenylalanine derivatives. These compounds were characterized using NMR spectroscopy and mass spectrometry, with the X-ray crystal structure of the L-phenylalanine derivative revealing detailed molecular geometry (Savage et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 4-Benzoyl-D,L-phenylalanine hydrochloride derivatives is highlighted in their application for photolabeling of proteins, such as calmodulin, without significantly affecting the binding affinity of peptides to their targets. This demonstrates the compound's utility in biochemical studies where specific interactions need to be identified (KauerS et al., 1986).
Physical Properties Analysis
The self-assembling properties of L-phenylalanine-derived monomers, such as N'-octadecyl-N(alpha)-(4-vinyl)-benzoyl-L-phenylalanineamide, have been studied for their aggregation behavior in organic solvents. These studies reveal the compound's ability to form intermolecular hydrogen bonds and pi-pi interactions, contributing to its self-assembly and potential applications in materials science (Rahman et al., 2008).
Chemical Properties Analysis
The modification of phenylalanine to create photoreactive analogs like 4-Benzoyl-D,L-phenylalanine hydrochloride has significant implications for studying peptide-protein interactions. These compounds retain the ability to undergo high insertion yields and specific labeling, making them valuable tools for biochemical research (Wilson et al., 1997).
Aplicaciones Científicas De Investigación
Etiquetado fotoreactivo en la síntesis de péptidos
4-Benzoil-D,L-fenilalanina clorhidrato: es un aminoácido fotoreactivo que se puede incorporar a los péptidos mediante la síntesis en fase sólida . Esta aplicación es crucial para crear péptidos con etiqueta foto, que se utilizan para estudiar las interacciones y la dinámica de las proteínas. El grupo benzoil fotoreactivo permite un etiquetado específico del sitio, proporcionando una herramienta poderosa para la investigación bioquímica.
Intermedio en la síntesis orgánica
Como intermedio en la síntesis orgánica, This compound sirve como bloque de construcción para varios compuestos orgánicos . Su grupo benzoil puede sufrir reacciones químicas adicionales, lo que lo hace versátil para la síntesis de moléculas complejas. Esto es particularmente útil en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Investigación proteómica
En proteómica, This compound se utiliza para identificar y cuantificar proteínas en muestras biológicas . Su incorporación a las proteínas puede facilitar el estudio de las modificaciones postraduccionales y las interacciones proteína-proteína, mejorando nuestra comprensión de los procesos celulares.
Aplicaciones en la ciencia de los materiales
Las propiedades fotoreactivas del compuesto también se aprovechan en la ciencia de los materiales. Se puede utilizar para modificar las propiedades superficiales de los materiales o crear nuevas estructuras poliméricas con funcionalidades específicas . Esto tiene implicaciones para el desarrollo de nuevos materiales con propiedades adaptadas para aplicaciones industriales.
Técnicas de química analítica
En química analítica, This compound se puede utilizar como estándar o reactivo en varios métodos cromatográficos y espectroscópicos . Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar procedimientos analíticos.
Investigación farmacológica
Este compuesto también encuentra aplicación en la investigación farmacológica . Se puede utilizar para estudiar las interacciones fármaco-receptor y la farmacodinamia de nuevos candidatos a fármacos. La reactividad del grupo benzoil permite la exploración de las vías de metabolismo de los fármacos y el diseño de profármacos.
Safety and Hazards
While specific safety and hazard information for 4-Benzoyl-D,L-phenylalanine hydrochloride was not found, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Mecanismo De Acción
Target of Action
4-Benzoyl-D,L-phenylalanine hydrochloride is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis . The primary targets of this compound are the peptides that it is incorporated into during synthesis .
Mode of Action
The compound interacts with its targets (peptides) through a process known as photolabeling . In this process, the compound is incorporated into the peptide and, upon exposure to light, it forms a covalent bond with the peptide . This allows the compound to be permanently attached to the peptide, altering its properties .
Biochemical Pathways
Given its role as a photoreactive amino acid, it is likely involved in pathways related to peptide synthesis and modification .
Pharmacokinetics
As a biochemical used in proteomics research , it is likely that these properties would be highly dependent on the specific experimental conditions and the peptides into which the compound is incorporated.
Result of Action
The molecular and cellular effects of 4-Benzoyl-D,L-phenylalanine hydrochloride’s action are largely dependent on the peptides it is incorporated into and the experimental conditions. By forming a covalent bond with the peptide, the compound can alter the peptide’s properties, potentially affecting its function .
Action Environment
The action, efficacy, and stability of 4-Benzoyl-D,L-phenylalanine hydrochloride are influenced by various environmental factors. These include the conditions under which the peptide synthesis and photolabeling processes are carried out, such as the presence of light and the specific chemical environment .
Propiedades
IUPAC Name |
2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJIYFOSPMCXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





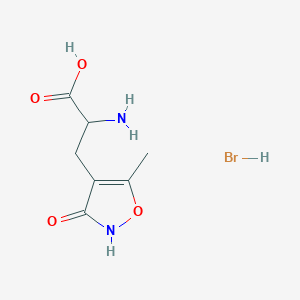
![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)
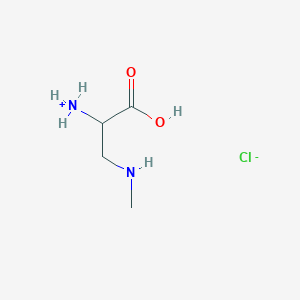

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
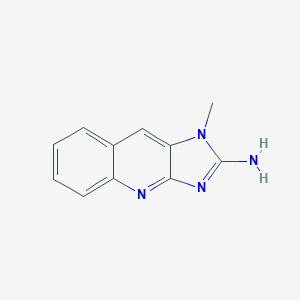
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)
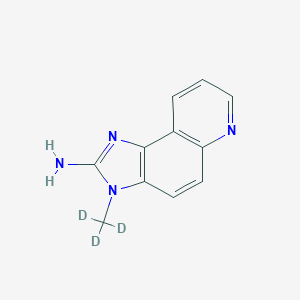

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
